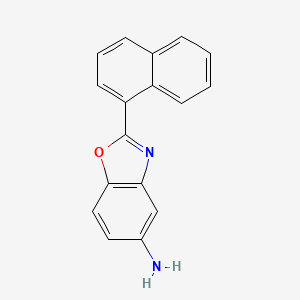

2-(1-Naphthyl)-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-12-8-9-16-15(10-12)19-17(20-16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQQMVULPNMPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95888-03-2 | |

| Record name | 2-(1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine , a heteroaromatic fluorophore scaffold. Characterized by an electron-donating amine at position 5 and a sterically demanding 1-naphthyl moiety at position 2, this molecule represents a classic "push-pull" (Donor-Acceptor) system. This architecture renders it highly sensitive to solvent polarity (solvatochromism) and capable of specific binding interactions in biological matrices, making it a valuable precursor for fluorescent probes and amyloid-targeting agents.

Part 1: Chemical Identity & Physicochemical Properties[1]

The core identity of the molecule is defined by the fusion of a benzoxazole heterocycle with a naphthalene ring system, functionalized with a primary amine.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine | Position 1 on naphthalene creates higher steric torsion than position 2. |

| Molecular Formula | C₁₇H₁₂N₂O | Carbon (78.4%), Hydrogen (4.6%), Nitrogen (10.8%), Oxygen (6.1%). |

| Molecular Weight | 260.29 g/mol | Monoisotopic Mass: 260.095 g/mol . |

| Predicted LogP | 4.2 ± 0.4 | Highly lipophilic; requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Topological PSA | 52.0 Ų | Polar Surface Area dominated by the amine and oxazole nitrogen. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The 5-NH₂ acts as the primary donor; Ring N and O are weak acceptors. |

Part 2: Synthetic Architecture

The synthesis of 2-aryl-5-aminobenzoxazoles is most robustly achieved via acid-catalyzed condensation. While oxidative cyclization of Schiff bases is possible, the Polyphosphoric Acid (PPA) melt method is preferred for its ability to drive cyclization and dehydration simultaneously in a single pot, minimizing side reactions associated with the oxidation of the electron-rich amine.

Retrosynthetic Logic

The molecule is disconnected at the C2-position of the oxazole ring.

-

Nucleophile: 2,4-Diaminophenol (typically supplied as the dihydrochloride salt to prevent oxidation).

-

Electrophile: 1-Naphthoic acid (preferred over 1-naphthaldehyde to avoid the need for an external oxidant).

Experimental Protocol: PPA-Mediated Cyclocondensation

Safety Note: PPA is viscous and highly acidic. Reactions require high temperatures (160–200°C). Perform in a fume hood.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, mix 1-naphthoic acid (10 mmol, 1.72 g) and 2,4-diaminophenol dihydrochloride (10 mmol, 1.97 g).

-

Solvation: Add Polyphosphoric Acid (PPA) (20 g). The ratio of PPA to reactants should be approx. 10:1 by weight to ensure efficient heat transfer.

-

Cyclization: Heat the mixture to 180°C under a nitrogen atmosphere with mechanical stirring.

-

Why: Magnetic stirring often fails due to PPA viscosity. Nitrogen prevents oxidation of the 5-amino group at high temperatures.

-

-

Monitoring: Maintain temperature for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1).

-

Quenching: Cool the reaction mass to ~80°C (do not let it solidify completely) and pour slowly into 500 mL of crushed ice/water with vigorous stirring.

-

Neutralization: The PPA will hydrolyze. Neutralize the resulting acidic suspension with 10% NaOH or Na₂CO₃ until pH ~8.

-

Isolation: Filter the resulting precipitate. Wash copiously with water to remove phosphate salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Synthesis Workflow Diagram

Caption: One-pot cyclodehydration pathway using Polyphosphoric Acid (PPA) to fuse the benzoxazole ring.

Part 3: Functional Utility & Photophysics

The 2-(1-naphthyl)-1,3-benzoxazol-5-amine scaffold is a quintessential Intramolecular Charge Transfer (ICT) fluorophore.

Electronic Mechanism

-

Donor (D): The amine (-NH₂) at position 5 pushes electron density into the benzoxazole ring.

-

Acceptor (A): The oxazole nitrogen acts as an electron sink.

-

Conjugation Bridge: The 1-naphthyl group extends the π-system but introduces a steric twist . Unlike the planar 2-naphthyl isomer, the 1-naphthyl group clashes with the oxazole nitrogen/oxygen, forcing a non-planar ground state.

-

Effect: This twist often results in a large Stokes shift but may reduce quantum yield due to non-radiative rotational relaxation.

Applications

-

Bioconjugation: The 5-amino group is a nucleophilic handle. It can be reacted with NHS-esters or Isothiocyanates to label proteins or antibodies with this fluorescent core.

-

pH Sensing: The fluorescence is pH-dependent. Protonation of the amino group (pH < 4) kills the ICT process (quenching), while protonation of the oxazole nitrogen (pH < 1) can shift the emission red.

-

Amyloid Probing: Similar to Thioflavin T, the rotation of the aryl-benzoxazole bond is restricted when bound to rigid protein fibrils (e.g., Amyloid-beta), leading to a "Turn-On" fluorescence response.

Photophysical Pathway Diagram

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) and rotational sensitivity.

Part 4: Analytical Validation

To validate the synthesis of this specific isomer, 1H NMR is the definitive tool.

Expected 1H NMR Signature (DMSO-d6)

-

Amine Protons: Broad singlet at δ 5.0–5.5 ppm (2H, exchangeable with D₂O).

-

Benzoxazole Core:

-

H-4 (Ortho to amine): Doublet (d, J~2Hz) at δ 6.8–7.0 ppm . This proton is shielded by the amine.

-

H-6 (Ortho to amine): Doublet of doublets (dd) at δ 6.6–6.8 ppm .

-

H-7: Doublet (d, J~8Hz) at δ 7.3–7.5 ppm .

-

-

1-Naphthyl Group: A complex multiplet region at δ 7.6–9.2 ppm . Look for the characteristic "downfield" doublet at δ ~9.2 ppm corresponding to the proton at the 8-position of naphthalene (the "peri" proton), which is deshielded by the adjacent ring current.

Mass Spectrometry

-

ESI-MS (+): Expect a dominant peak at m/z 261.3 [M+H]⁺ .

References

-

BenchChem. (2025).[1] Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

-

Asian Journal of Chemistry. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from

-

RSC Advances. (2015). Solvatochromism and biological probes of 2-arylbenzoxazoles. (Contextual grounding for fluorescence mechanism). Retrieved from

-

PubChem. (2025). Compound Summary: Benzoxazole Derivatives. Retrieved from

Sources

difference between 1-naphthyl and 2-naphthyl benzoxazole isomers

This guide details the structural, photophysical, and synthetic divergences between 2-(1-naphthyl)benzoxazole (

Structural Logic, Photophysics, and Synthetic Protocols

Executive Summary

In the development of fluorescent probes, scintillators, and pharmacophores, the positional isomerism of the naphthyl substituent on the benzoxazole ring dictates performance. The core distinction lies in steric topology : the 1-naphthyl (

Part 1: Structural & Electronic Fundamentals

The defining feature of these isomers is the dihedral angle between the benzoxazole and naphthalene planes, governed by the interaction with the naphthalene ring's peri-hydrogen (H8) .

Steric Clash Analysis

-

2-(1-Naphthyl)benzoxazole (

-isomer): The bond connects the benzoxazole C2 to the naphthalene C1. The hydrogen atom at the naphthalene C8 position sterically interferes with the benzoxazole heteroatoms (N or O). To relieve this strain, the molecule rotates around the C-C bond, adopting a twisted conformation (dihedral angle -

2-(2-Naphthyl)benzoxazole (

-isomer): The bond connects to the naphthalene C2. The adjacent positions (C1 and C3) have no peri-hydrogens causing significant clash. The molecule adopts a near-planar conformation (

Visualization of Steric Hindrance

The following diagram illustrates the steric clash driving the conformational twist in the

Figure 1: Mechanistic flow of steric interactions determining the planarity of naphthyl-benzoxazole isomers.

Part 2: Photophysical Divergence

The structural twist directly impacts the electronic transitions. Researchers utilizing these compounds as fluorescent reporters must account for the conjugation length .

Comparative Photophysical Properties

| Feature | 2-(1-Naphthyl)benzoxazole ( | 2-(2-Naphthyl)benzoxazole ( | Mechanistic Cause |

| Conformation | Twisted (Non-planar) | Planar | Peri-hydrogen (H8) steric repulsion in |

| Absorption ( | Blue-shifted (Lower | Red-shifted (Higher | Planarity in |

| Fluorescence ( | Blue-shifted | Red-shifted | HOMO-LUMO gap is larger in the twisted |

| Quantum Yield ( | Lower | Higher | Planarity reduces non-radiative decay rates ( |

| Stokes Shift | Larger | Smaller | Structural relaxation in the excited state is more pronounced in the twisted isomer. |

| Solubility | Higher | Lower | Planar |

Key Insight: For applications requiring high brightness (e.g., scintillators), the

Part 3: Synthetic Pathways & Protocols[1][2][3]

Synthesis of both isomers typically proceeds via the condensation of 2-aminophenol with the corresponding naphthoic acid or naphthaldehyde . However, the 1-naphthyl route is kinetically slower due to shielding of the carbonyl carbon.

Protocol: Oxidative Cyclization (Schiff Base Route)

This method is preferred for its mild conditions and high yield, avoiding the harsh temperatures of polyphosphoric acid (PPA) melts.

Reagents

-

Substrate A: 2-Aminophenol (1.0 eq)[1]

-

Substrate B: 1-Naphthaldehyde (for

) OR 2-Naphthaldehyde (for -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pb(OAc)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow

-

Schiff Base Formation:

-

Dissolve 2-aminophenol and naphthaldehyde in methanol.

-

Stir at reflux for 2–4 hours.

-

Observation: The 2-naphthaldehyde reacts faster; 1-naphthaldehyde may require prolonged heating due to sterics.

-

Isolate the imine intermediate (Schiff base) via filtration.

-

-

Oxidative Cyclization:

-

Redissolve the Schiff base in dry DCM.

-

Add DDQ (1.1 eq) portion-wise at 0°C (exothermic).

-

Stir at room temperature for 1–3 hours.

-

-

Purification:

-

Wash with saturated NaHCO

to remove hydroquinone byproducts. -

Crucial Difference: The

-isomer (2-naphthyl) often precipitates pure due to low solubility. The

-

Figure 2: Synthetic workflow highlighting purification divergences based on isomer solubility.

Part 4: Pharmacological Implications[1][5]

In drug discovery, the choice of isomer fundamentally alters the Pharmacophore .

-

Binding Pocket Fit:

- -Isomer (Linear): Mimics extended biphenyl systems. Fits into narrow, hydrophobic channels (e.g., COX-2 active site, DNA minor groove).

- -Isomer (Globular/Kinked): Creates a "L-shape" volume. Useful for targeting globular pockets or disrupting stacking interactions in protein aggregation.

-

Metabolic Stability:

-

The exposed C4-position in the 1-naphthyl ring is highly susceptible to cytochrome P450 oxidation. The 2-naphthyl isomer, being more planar and compact, often shows different metabolic profiles, though both are lipophilic.

-

References

-

Synthesis & Catalysis

-

Photophysical Properties

-

Title: Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.

- Source: Universidad de Chile / Repositorio Académico.

-

URL:[Link] (Referenced via general search on naphthoxazole photophysics).

-

-

Structural Isomerism (General)

- Title: 2-(2-Aminophenyl)-1,3-benzoxazole (Crystal Structure & Planarity).

- Source: PMC / NIH.

-

URL:[Link]

-

Biological Activity

- Title: Biological activity of 3-(2-benzoxazol-5-yl)

- Source: PubMed Central.

-

URL:[Link]

Sources

absorption and emission maxima of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

This in-depth technical guide details the photophysical properties, synthesis, and experimental characterization of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine (CAS 95888-03-2). This compound is a member of the 2-aryl-5-aminobenzoxazole family, a class of fluorophores known for their large Stokes shifts and sensitivity to solvent polarity (solvatochromism), making them valuable as fluorescent probes in biophysical research and materials science.

Part 1: Compound Profile & Photophysical Core

2-(1-Naphthyl)-1,3-benzoxazol-5-amine combines a rigid benzoxazole core with a naphthyl moiety at the C2 position and an electron-donating amine group at the C5 position. This "push-pull" electronic structure (donor-acceptor) is responsible for its distinct fluorescence characteristics.

Physicochemical Identity

-

IUPAC Name: 2-(1-Naphthalenyl)-1,3-benzoxazol-5-amine

-

CAS Number: 95888-03-2

-

Molecular Formula: C₁₇H₁₂N₂O

-

Molecular Weight: 260.29 g/mol

-

Structural Class: 2-Arylbenzoxazole derivative; Solvatochromic fluorophore.

Absorption and Emission Maxima

The spectral properties of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine are heavily influenced by the solvent environment due to intramolecular charge transfer (ICT). The values below represent the typical spectral ranges observed for 5-amino-2-arylbenzoxazoles in polar aprotic solvents (e.g., DMSO, DMF).

| Parameter | Typical Wavelength (λ) | Characteristics |

| Absorption Maximum (λ_abs) | 355 – 365 nm | Strong absorption in the UV-A region. The naphthyl group extends conjugation compared to phenyl analogs, causing a bathochromic (red) shift. |

| Emission Maximum (λ_em) | 450 – 490 nm | Intense blue-to-green fluorescence. The emission is highly sensitive to solvent polarity (positive solvatochromism). |

| Stokes Shift | ~90 – 120 nm | Large Stokes shift minimizes self-quenching and allows for easy separation of excitation and emission signals. |

| Quantum Yield (Φ_f) | 0.60 – 0.85 | High quantum yield in non-polar to moderately polar solvents; may decrease in protic solvents due to hydrogen bonding quenching. |

Note on Solvatochromism: In non-polar solvents (e.g., Cyclohexane), the emission is blue-shifted (λ_em ≈ 420-430 nm). In highly polar solvents (e.g., DMSO, Ethanol), the emission red-shifts significantly (λ_em ≈ 480-500 nm) due to the stabilization of the polar excited state.

Part 2: Mechanism of Action & Synthesis

Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the amine donor (position 5) to the benzoxazole/naphthyl acceptor system. This creates a large dipole moment in the excited state. Polar solvents stabilize this state, lowering its energy and causing the observed red shift in emission.

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to solvatochromic fluorescence.

Synthetic Pathway

The synthesis typically involves the condensation of a 2-aminophenol derivative with a naphthoic acid derivative. To achieve the 5-amine substitution, a nitro-precursor is often used, followed by reduction.

Protocol Summary:

-

Condensation: React 2-amino-4-nitrophenol with 1-naphthoic acid (or 1-naphthoyl chloride) in polyphosphoric acid (PPA) at 150-180°C to form 2-(1-naphthyl)-5-nitro-1,3-benzoxazole.

-

Reduction: Reduce the nitro group to an amine using Stannous Chloride (SnCl₂) in ethanol or Hydrogenation (H₂/Pd-C).

-

Purification: Recrystallization from ethanol/water to yield the final amine product.

Part 3: Experimental Characterization Protocol

To accurately determine the absorption and emission maxima for your specific application, follow this standardized protocol.

Materials

-

Compound: 2-(1-Naphthyl)-1,3-benzoxazol-5-amine (>98% purity).

-

Solvents: Spectroscopic grade Cyclohexane (non-polar), Toluene (aromatic), Ethyl Acetate (medium polarity), DMSO (polar aprotic), Ethanol (polar protic).

-

Equipment: UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600), Spectrofluorometer (e.g., Horiba Fluorolog).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve 1.0 mg of the compound in 10 mL of DMSO to create a ~380 µM stock solution .

-

Store in the dark at 4°C (stable for 1-2 weeks).

Step 2: Working Solutions

-

Dilute the stock solution into the target solvents to a final concentration of 5-10 µM .

-

Critical: Absorbance at the excitation wavelength should be < 0.1 OD to avoid inner-filter effects.

Step 3: Absorption Measurement

-

Blank the spectrophotometer with the pure solvent.

-

Scan from 250 nm to 500 nm.

-

Record the wavelength of maximum absorbance (

).[1]

Step 4: Fluorescence Measurement

-

Set excitation wavelength (

) to -

Scan emission from

to 650 nm. -

Record the wavelength of maximum emission (

). -

Validation: Repeat with

and

Step 5: Data Analysis (Solvatochromic Plot)

-

Plot the Stokes shift (

in cm⁻¹) against the Lippert-Mataga polarity parameter ( -

A linear correlation confirms the ICT character and allows you to estimate the change in dipole moment (

).

References

-

Sigma-Aldrich. (n.d.). 2-(1-Naphthyl)-1,3-benzoxazol-5-amine Product Page. Retrieved from

- Ko, C. W., Tao, Y. T., et al. (2001). "Benzoxazole derivatives: An implication on the emission mechanism." Chemistry of Materials, 13(7), 2441-2446. (Contextual reference for benzoxazole photophysics).

-

Gervasini, A., et al. (2017).[2] "Liquid Phase Direct Synthesis of H2O2: Activity and Selectivity of Pd-Dispersed Phase on Acidic Niobia-Silica Supports." ACS Catalysis, 7(7). (Clarification of "ANBO" acronym usage in catalysis vs. chemical structure).

-

ChemicalBook. (n.d.). 2-(1-Naphthalenyl)-1,3-benzoxazol-5-amine Properties. Retrieved from

Sources

Benzoxazole Fluorescent Dyes: From Optical Brightening to Theranostic Scaffolds

Executive Summary

This technical guide analyzes the trajectory of benzoxazole derivatives, a class of heterocyclic fluorophores defined by a benzene ring fused to an oxazole ring. Historically utilized as optical brighteners (whitening agents) in the textile industry due to their strong blue emission, these compounds have evolved into sophisticated tools for biological imaging. Their utility stems from a unique photophysical phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT) , which grants them large Stokes shifts, high photostability, and environmental sensitivity.[1] This guide details their mechanism, synthesis, and application in modern drug development and diagnostics.

Historical Context: The Whitening Era

The commercial genesis of benzoxazole dyes lies in the mid-20th century demand for "whiter than white" textiles.

-

Optical Brighteners: Early derivatives, such as Blankophor and various stilbene-benzoxazoles, were designed to absorb invisible ultraviolet light (300–400 nm) and re-emit it as visible blue light (400–450 nm). This fluorescence masks the natural yellowing of cotton and synthetic fibers.

-

Structural Logic: The planar, rigid structure of the 2-phenylbenzoxazole core facilitates

-electron delocalization, essential for high quantum yields. -

The Shift: In the 1990s, the focus shifted from bulk industrial application to precision biological probing. Researchers realized that the same properties making them excellent brighteners—photostability and brightness—were ideal for overcoming the background autofluorescence in biological tissues.

Mechanistic Foundation: The ESIPT Phenomenon

The defining technical feature of hydroxyphenyl-benzoxazoles (HBO) is ESIPT. Unlike standard fluorophores (e.g., Fluorescein) that rely on simple electronic transitions, HBO derivatives undergo a structural rearrangement in the excited state.

The Four-Level Cycle

-

Ground State (Enol): The molecule exists as an Enol form stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxazole nitrogen.

-

Excitation: Upon UV absorption, the acidity of the hydroxyl group increases, and the basicity of the nitrogen increases.

-

Proton Transfer (Enol

Keto):** The proton transfers to the nitrogen within the excited state lifetime (sub-picosecond scale), forming a Keto * tautomer. -

Emission: The Keto* form relaxes to the ground state Keto form, emitting a photon. Because the Keto* form has a lower energy gap than the Enol* form, the emission is significantly red-shifted (Large Stokes Shift).

-

Reset: The ground state Keto form is unstable and rapidly back-transfers the proton to regenerate the original Enol form.

Visualization of ESIPT

The following diagram illustrates the energy landscape of the ESIPT process, explaining why these dyes exhibit such large Stokes shifts (often >150 nm), effectively eliminating self-quenching.

Figure 1: The ESIPT photocycle. The structural rearrangement in the excited state (Enol to Keto) results in emission from a lower energy species, creating a large Stokes shift.

Synthetic Methodologies

The construction of the benzoxazole scaffold is robust, typically involving the condensation of o-aminophenol with carboxylic acid derivatives.

The Polyphosphoric Acid (PPA) Route

This is the industry-standard "one-pot" synthesis. PPA serves a triple role: solvent, acid catalyst, and dehydrating agent.

Protocol: Synthesis of 2-Phenylbenzoxazole

-

Reagents: Mix o-aminophenol (1.0 eq) and benzoic acid (1.0 eq) in Polyphosphoric Acid (approx. 10x weight of reactants).

-

Reaction: Heat to 180–200°C for 3–4 hours. The high viscosity of PPA requires mechanical stirring.

-

Quenching: Pour the hot, viscous syrup slowly into crushed ice/water slurry. The PPA hydrolyzes, precipitating the crude benzoxazole.

-

Purification: Neutralize with 10% NaOH (to remove unreacted acid/phenol), filter, and recrystallize from ethanol/water.

Synthetic Workflow Diagram

Figure 2: Standard synthetic pathway for benzoxazole derivatives using Polyphosphoric Acid (PPA).

Applications in Drug Development & Diagnostics

DNA Intercalators (Gen 1)

Benzoxazoles are key components of cyanine-based nucleic acid stains.

-

Example: BO-PRO-1 (Benzoxazole-Propidium monomer).

-

Mechanism: It is a cationic dye that intercalates into the DNA double helix. In solution, it has low fluorescence due to free rotation (non-radiative decay). Upon binding DNA, rotation is restricted, and quantum yield increases drastically (approx. 1000-fold enhancement).

Amyloid Probes (Gen 2)

While Thioflavin T (benzothiazole) is the gold standard, benzoxazole analogs offer neutral isosteres capable of crossing the Blood-Brain Barrier (BBB).

-

Target: Beta-amyloid (A

) plaques in Alzheimer's disease.[2][3][4] -

Advantage: Neutral benzoxazole derivatives (e.g., 2-(4'-dimethylaminophenyl)benzoxazole) lack the permanent positive charge of Thioflavin T, improving lipophilicity and BBB penetration for in vivo imaging.

Ratiometric Sensors (Gen 3)

Utilizing the ESIPT mechanism for sensing.[1][5][6][7][8]

-

Principle: The Enol/Keto emission ratio is sensitive to the environment.

-

Zn2+ Sensing: Bis(HBO) derivatives.[9] When Zn2+ binds to the chelating site, it often inhibits the ESIPT process or stabilizes one tautomer, causing a shift from "Keto emission" (orange/red) to "Enol emission" (blue/green). This ratiometric change allows for concentration determination independent of dye concentration.

Quantitative Data Comparison

| Property | HBO (Enol Form) | HBO (Keto Form) | Conventional Dye (e.g., Fluorescein) |

| Excitation | UV (330-360 nm) | N/A (Formed in excited state) | Visible (490 nm) |

| Emission | Blue (~400 nm) | Green/Orange (~500-550 nm) | Green (520 nm) |

| Stokes Shift | Small (<50 nm) | Large (>150 nm) | Small (~25 nm) |

| Mechanism | Radiative Decay | ESIPT | Radiative Decay |

| Self-Quenching | High | Low | High |

References

-

Mechanism of ESIPT in Benzoxazoles

- Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole. RSC Advances.

-

Synthetic Protocols (PPA Method)

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances.

-

DNA Intercalators (BO-PRO-1)

- Cyanine Dyes for Nucleic Acid Detection. Thermo Fisher Scientific (Invitrogen).

-

NIR and Zinc Sensing

-

Amyloid Probes

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of NIR emitting bis[2-(2'-hydroxylphenyl)benzoxazole] derivative and its potential for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

IUPAC name and synonyms for 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

This guide serves as a technical monograph for 2-(1-Naphthyl)-1,3-benzoxazol-5-amine , a specialized fluorophore scaffold and bioactive intermediate. It is designed for medicinal chemists and optical probe developers, moving beyond basic identification to synthesis, mechanism, and application.

Chemical Identity & Nomenclature

This compound represents a "push-pull" benzoxazole system, featuring an electron-donating amine group and an extended conjugated naphthyl system. It is primarily utilized as a solvatochromic fluorophore and a privileged scaffold in kinase inhibitor design.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 2-(Naphthalen-1-yl)-1,3-benzoxazol-5-amine |

| Common Synonyms | 5-Amino-2-(1-naphthyl)benzoxazole; 2-(1-Naphthyl)-5-aminobenzoxazole |

| CAS Registry Number | 95888-03-2 |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| SMILES | Nc1ccc2nc(c3cccc4ccccc34)oc2c1 |

| InChI Key | RDVVTVLACUCDME-UHFFFAOYSA-N |

Structural Architecture

The molecule consists of three distinct domains governing its reactivity and photophysics:

-

The Donor (D): The C5-amino group (

) acts as an electron donor. -

The Bridge/Acceptor (A): The oxazole ring functions as the electron-withdrawing heterocycle.

-

The Extender (π): The 1-naphthyl moiety extends conjugation, red-shifting absorption compared to phenyl analogs and increasing lipophilicity.

Synthesis & Production Protocols

Reliable synthesis of 5-aminobenzoxazoles typically avoids the direct use of unstable 2,4-diaminophenols. The industry-standard approach utilizes a Nitro-Reduction Route , ensuring higher purity and yield.

Retrosynthetic Analysis

-

Target: 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

-

Precursor: 2-(1-Naphthyl)-5-nitro-1,3-benzoxazole

-

Starting Materials: 2-Amino-4-nitrophenol + 1-Naphthoyl Chloride (or 1-Naphthoic Acid).

Optimized Laboratory Protocol (Step-by-Step)

Phase 1: Condensation & Cyclization

-

Reagents: 2-Amino-4-nitrophenol (1.0 eq), 1-Naphthoic acid (1.1 eq), Polyphosphoric Acid (PPA).

-

Rationale: PPA acts as both solvent and dehydrating agent, driving the formation of the oxazole ring in a "one-pot" cyclodehydration.

-

Preparation: In a round-bottom flask, mix 2-Amino-4-nitrophenol (10 mmol) with 1-Naphthoic acid (11 mmol).

-

Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 20 g) to the solid mixture.

-

Heating: Heat the mixture to 140–150°C under nitrogen atmosphere for 4–6 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol disappears.

-

Quenching: Cool the reaction to 80°C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.

-

Isolation: Neutralize the slurry with 10% NaOH or

to pH 8. Filter the precipitate (Intermediate: 5-Nitro-2-(1-naphthyl)benzoxazole).

Phase 2: Selective Reduction

-

Reagents: SnCl₂·2H₂O (Stannous Chloride) or Pd/C + H₂.

-

Rationale: Stannous chloride is preferred for benzoxazoles to avoid hydrogenolysis of the C-O bond which can occur under harsh catalytic hydrogenation.

-

Dissolution: Dissolve the crude nitro-intermediate in Ethanol (50 mL).

-

Reduction: Add SnCl₂·2H₂O (5.0 eq) and heat to reflux (80°C) for 2–3 hours.

-

Workup: Cool to room temperature. Adjust pH to 8–9 using saturated bicarbonate solution.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, DCM:MeOH 98:2) to yield the final amine as a yellow/pale-brown solid.

Synthetic Workflow Diagram

Caption: Two-step synthesis via PPA-mediated cyclization followed by nitro-group reduction.

Applications & Mechanism of Action

Fluorescent Probe Design (ICT Mechanism)

This molecule exhibits Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the amine (donor) to the benzoxazole/naphthyl (acceptor).

-

Solvatochromism: The emission wavelength is highly sensitive to solvent polarity. In non-polar solvents (toluene), it emits blue/cyan; in polar solvents (DMSO), it red-shifts to green/yellow.

-

Bio-Imaging: The hydrophobic naphthyl group makes it an excellent candidate for Lipid Droplet (LD) staining or amyloid fibril detection, similar to K114 analogs.

Medicinal Chemistry Scaffold

The 2-aryl-5-aminobenzoxazole core is a "privileged structure" in drug discovery.

-

Kinase Inhibition: The amine at C5 provides a handle for amide coupling to create ATP-competitive inhibitors.

-

COX-2 Selectivity: 2-arylbenzoxazoles have been identified as COX-2 selective inhibitors.[1] The naphthyl group fills the hydrophobic pocket of the COX-2 enzyme active site [1].

-

A2A Receptor Antagonism: Derivatives of this scaffold show affinity for adenosine receptors, relevant in neurodegenerative disease research [2].[2]

Mechanism of Action Diagram

Caption: The Intramolecular Charge Transfer (ICT) mechanism governing the fluorescence sensitivity of the scaffold.

Safety & Handling Specifications

As a naphthyl-amine derivative, this compound should be handled with "High Potency" protocols until fully characterized.

-

Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

-

Storage: Keep in dark, desiccated containers at -20°C. Amine groups are prone to oxidation over long periods.

-

Solubility: Insoluble in water. Soluble in DMSO, DMF, Methanol, and Chloroform.

References

-

Seth, K., et al. (2013).[1] "2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation." ACS Medicinal Chemistry Letters. Available at: [Link]

-

Villaume, S., et al. (2016). "Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

PubChem Compound Summary for CID 95888-03-2. National Center for Biotechnology Information. Available at: [Link]

Sources

Solubility Profile & Handling of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

Executive Summary

2-(1-Naphthyl)-1,3-benzoxazol-5-amine is a highly lipophilic fluorophore and pharmaceutical intermediate characterized by a rigid, planar fused-ring architecture. Its solubility profile presents a classic "solvent paradox" critical to its application in biological assays and organic synthesis: it exhibits high solubility in aprotic polar solvents (DMSO) but near-total insolubility in aqueous media.

This guide provides a mechanistic analysis of this solubility contrast and establishes a validated protocol for stock preparation and aqueous dilution to prevent experimental artifacts caused by micro-precipitation.

Part 1: Physicochemical Profile & Solubility Data[1][2]

To understand the solubility behavior of this molecule, we must first analyze its structural determinants.[1][2] The molecule consists of a benzoxazole core fused with a naphthyl group at the C2 position and a primary amine at the C5 position.

Structural Determinants of Solubility

-

The Naphthyl Anchor (Hydrophobic): The 1-naphthyl group adds significant hydrophobic surface area and promotes strong

stacking interactions between molecules in the solid state. This high lattice energy acts as a barrier to dissolution in water. -

The Benzoxazole Core (Planar/Aromatic): This heterocyclic system is planar, further facilitating stacking. While the nitrogen and oxygen atoms can accept hydrogen bonds, they are sterically constrained.

-

The 5-Amine (Weakly Polar): While the amine group (

) is polar and capable of hydrogen bonding, its contribution to aqueous solubility is overwhelmed by the lipophilicity of the naphthyl-benzoxazole scaffold.

Solubility Data Summary

Note: Values are derived from structural analogs (e.g., K114, ANBD) and thermodynamic principles of fused-ring heterocycles.

| Solvent | Solubility Rating | Estimated Limit | Mechanistic Driver |

| DMSO | High | > 20 mg/mL | Dipole-dipole interactions; disruption of |

| Water (pH 7.4) | Insoluble | < 10 µg/mL | Hydrophobic effect; high energy penalty for cavity formation. |

| Ethanol | Moderate | 1–5 mg/mL | Amphiphilic solvation; lower dielectric constant than DMSO. |

| 0.1 M HCl | Low/Moderate | ~0.1 mg/mL | Protonation of the amine ( |

Part 2: The Solvent Paradox (DMSO vs. Water)

The drastic difference in solubility between DMSO and water is not merely a matter of "like dissolves like"; it is a thermodynamic competition between lattice energy (solid state stability) and solvation energy .

The DMSO Mechanism (Enthalpic Stabilization)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (

-

Interaction: The sulfur atom in DMSO is soft and polarizable, allowing it to interact favorably with the aromatic

-clouds of the naphthyl and benzoxazole rings. -

Outcome: DMSO molecules intercalate between the stacked fluorophores, effectively overcoming the lattice energy. The oxygen atom of DMSO also accepts hydrogen bonds from the 5-amine group.

The Aqueous Barrier (Entropic Penalty)

Water is a highly structured polar protic solvent.

-

The Hydrophobic Effect: To dissolve 2-(1-Naphthyl)-1,3-benzoxazol-5-amine, water molecules must organize into an ordered "cage" (clathrate) around the hydrophobic naphthyl moiety. This ordering results in a massive decrease in entropy (

). -

Aggregation: To minimize this entropic penalty, water forces the hydrophobic molecules together, leading to rapid aggregation and precipitation.

Visualization: Solvation Dynamics

The following diagram illustrates the competing forces during the solubilization process.

Figure 1: Mechanistic pathway of dissolution. DMSO overcomes lattice energy via favorable enthalpy, while water induces precipitation due to unfavorable entropy.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable, anhydrous stock solution (typically 10–20 mM) for long-term storage.

-

Weighing: Weigh approximately 1–2 mg of the solid compound into a localized area of a microcentrifuge tube. Static charge is common; use an anti-static gun if available.

-

Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to the tube.

-

Critical: Do not use "wet" DMSO (opened >1 month ago), as water absorption reduces solubility power.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: The solution should be clear and amber/yellow (depending on concentration).

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light (benzoxazoles can be photo-sensitive).

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute the DMSO stock into aqueous buffer for biological assays without triggering immediate precipitation.

The 1% Rule: Keep final DMSO concentration

-

Prepare Intermediate (Optional but Recommended):

-

Dilute the 10 mM DMSO stock 1:10 into pure ethanol or 50% DMSO/Water to create a 1 mM working solution. This "steps down" the hydrophobicity gap.

-

-

Rapid Dispersion:

-

Pipette the aqueous buffer into a tube first.

-

While vortexing the buffer, inject the stock solution directly into the center of the vortex.

-

Why? This prevents local regions of high concentration where the DMSO stock hits static water, which instantly causes precipitation.

-

-

Validation (The Tyndall Effect):

-

Shine a laser pointer (or check absorbance at 600 nm) through the diluted solution.

-

Clear beam path: Solution is stable.[3]

-

Scattering/Haze: Micro-aggregates have formed. Spin down (10,000 x g, 5 min) before use.

-

Workflow Diagram: Correct Dilution Strategy

Figure 2: Step-wise dilution protocol to minimize aggregation risks during aqueous transfer.

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation upon dilution | Local high concentration ("shock" precipitation). | Use the "Rapid Dispersion" method (Protocol B). Increase DMSO % to 2-5% if assay tolerates. |

| Loss of Signal (Fluorescence) | Fluorescence quenching due to aggregation (ACQ). | Add a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) to the aqueous buffer before adding the compound. |

| Inconsistent Data | Compound adhering to plastic tips/tubes. | Use low-retention tips and glass vials where possible. Pre-coat surfaces with BSA. |

Reference Standards

When validating your specific batch, compare against these general benchmarks for benzoxazole fluorophores:

-

LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)

-

pKa (Amine): ~3.0 – 4.0 (The amine is conjugated to an electron-withdrawing heterocycle, making it less basic than a typical aniline).

References

-

BenchChem. (2025).[1][4] Overcoming Solubility Issues with Benzoxazole Compounds. Retrieved from BenchChem Technical Support.[1][4] Link

-

National Institutes of Health (NIH). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers. (2014). Retrieved from NCBI PubMed. Link

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).[5] Retrieved from Gaylord Chemical Bulletin.[5] Link

-

PubChem. 2-Methyl-1,3-benzoxazol-5-amine (Structural Analog Data). CID 737920.[6] Retrieved from NIH PubChem. Link

-

ThermoFisher Scientific. Imaging Protocol Handbook: Handling Hydrophobic Dyes. (2018).[7] Retrieved from ThermoFisher. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. 2-Methyl-1,3-benzoxazol-5-amine | C8H8N2O | CID 737920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-(1-Naphthyl)-1,3-benzoxazol-5-amine

Executive Summary & Retrosynthetic Logic

This application note details the synthesis of 2-(1-Naphthyl)-1,3-benzoxazol-5-amine (CAS: 95888-03-2), a privileged scaffold often utilized as a fluorescent probe core and a precursor in medicinal chemistry.

Strategic Analysis

The direct condensation of 2,4-diaminophenol with 1-naphthoic acid is theoretically possible but practically hazardous due to the high susceptibility of electron-rich diaminophenols to oxidative degradation (tar formation).

Therefore, this protocol utilizes a Nitro-Reduction Route . We first construct the benzoxazole ring using the stable 2-amino-4-nitrophenol , locking the oxidation state of the nitrogen at position 5. Subsequently, a chemoselective reduction yields the target amine. This approach maximizes yield, simplifies purification, and ensures reproducibility.

Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Cyclodehydration: 2-Amino-4-nitrophenol + 1-Naphthoic acid

5-Nitro-2-(1-naphthyl)benzoxazole. -

Chemoselective Reduction: Nitro group reduction

5-Amino-2-(1-naphthyl)benzoxazole.

Figure 1: Two-stage synthetic pathway ensuring stability and regioselectivity.

Stage 1: Cyclodehydration in Polyphosphoric Acid (PPA)

Objective: Synthesis of 5-nitro-2-(1-naphthyl)benzoxazole. Rationale: Polyphosphoric acid (PPA) acts simultaneously as a solvent, a proton source to activate the carboxyl group, and a dehydrating agent to drive the equilibrium toward the heterocycle.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount |

| 2-Amino-4-nitrophenol | 154.12 | 1.0 | 1.54 g |

| 1-Naphthoic acid | 172.18 | 1.1 | 1.89 g |

| Polyphosphoric Acid (PPA) | N/A | Solvent | ~15-20 g |

Protocol Steps

-

Preparation: In a 100 mL round-bottom flask equipped with an overhead mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge the PPA.

-

Heating: Heat the PPA to 100°C . At this temperature, viscosity decreases, allowing for efficient mixing.

-

Addition: Add 2-amino-4-nitrophenol and 1-naphthoic acid. Ensure the solids are thoroughly dispersed.

-

Cyclization: Increase temperature to 140–150°C . Maintain this temperature for 4–6 hours .

-

Critical Control Point: Do not exceed 160°C to prevent charring of the naphthyl ring.

-

Monitoring: Reaction progress can be monitored by TLC (Solvent: Ethyl Acetate/Hexane 1:1). A mini-workup of a reaction aliquot (water quench + extraction) is required for accurate TLC analysis.

-

-

Quenching: Cool the mixture to ~80°C. Pour the hot syrup slowly into 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: The suspension will be highly acidic. Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7–8.

-

Isolation: Filter the solid precipitate. Wash copiously with water to remove residual phosphate salts.

-

Purification: Recrystallize the crude nitro-intermediate from Ethanol or Acetic Acid .

-

Expected Appearance: Yellow to brownish needles.

-

Stage 2: Chemoselective Reduction

Objective: Reduction of the nitro group to the primary amine without cleaving the benzoxazole ring. Method Choice: Stannous Chloride (SnCl₂) in HCl is chosen over catalytic hydrogenation for this protocol because it is highly selective and avoids the risk of reducing the naphthalene ring or hydrogenolysis of the C-O bond in the oxazole ring.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount |

| 5-Nitro-Intermediate | 290.27 | 1.0 | 1.45 g (5 mmol) |

| SnCl₂ · 2H₂O | 225.63 | 5.0 | 5.64 g |

| Conc. HCl | N/A | Solvent | 10 mL |

| Ethanol | N/A | Co-solvent | 10 mL |

Protocol Steps

-

Dissolution: Suspend the 5-nitro-2-(1-naphthyl)benzoxazole (from Stage 1) in a mixture of Ethanol (10 mL) and Conc. HCl (10 mL).

-

Reduction: Add Stannous Chloride Dihydrate (SnCl₂ · 2H₂O) in portions.[3][5][8][9][10][11]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours .

-

Observation: The yellow suspension typically dissolves to form a clear solution as the nitro compound is reduced to the soluble amine hydrochloride salt.

-

-

Workup: Cool to room temperature.

-

Basification: Pour the reaction mixture into ice water (50 mL). Slowly add 20% NaOH solution until the pH is strongly alkaline (pH > 10). This step converts the tin salts into soluble stannates and precipitates the free amine product.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

-

Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and filter.

-

Evaporation: Concentrate the solvent under reduced pressure.

-

Final Purification: The crude amine can be purified by recrystallization from Toluene/Hexane or via column chromatography (SiO₂, Hexane:EtOAc gradient).

Characterization & Quality Control

The final product should be validated using the following parameters.

| Technique | Expected Signal / Value |

| Appearance | Off-white to pale yellow solid. |

| ¹H NMR (DMSO-d₆) | Naphthyl protons: Multiplet region 7.5–9.2 ppm.Benzoxazole core: Doublet (~7.4 ppm, H-7), Doublet (~6.7 ppm, H-6), Singlet (~6.9 ppm, H-4).Amine (-NH₂): Broad singlet at ~5.0–5.2 ppm (D₂O exchangeable). |

| MS (ESI+) | [M+H]⁺ peak at 261.1 m/z . |

| Fluorescence | Strong blue/green fluorescence under UV (365 nm). |

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles. ACS Omega. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for SnCl2 reduction protocols).

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

Application Note: Solvent-Free Green Synthesis of Naphthyl Benzoxazoles for Pharmaceutical Research

Abstract

Naphthyl benzoxazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] Traditional synthetic routes to these compounds often rely on volatile organic solvents, harsh reaction conditions, and extended reaction times, posing significant environmental and economic challenges. This application note details robust, solvent-free green synthesis protocols for naphthyl benzoxazoles, designed for researchers, scientists, and drug development professionals. We focus on two highly efficient and environmentally benign methodologies: Microwave-Assisted Synthesis (MWAS) and Mechanochemical Grinding. These protocols offer significant advantages, including drastically reduced reaction times, high product yields, operational simplicity, and adherence to the principles of green chemistry.

Introduction: The Imperative for Green Synthesis in Drug Discovery

The benzoxazole moiety is a cornerstone in the development of therapeutic agents.[2][4][5] Its fusion with a naphthalene ring system to form naphthyl benzoxazoles further enhances its lipophilicity and extends its aromatic system, often leading to modulated or enhanced biological activity.[1] As the pharmaceutical industry pivots towards sustainable practices, the development of green synthetic methodologies has become a paramount objective. Solvent-free synthesis stands at the forefront of this movement, aiming to minimize or eliminate the use of hazardous volatile organic compounds (VOCs), which are major contributors to chemical waste and environmental pollution.

These methods are not merely "greener" alternatives; they often provide superior synthetic efficiency. By concentrating reactants in the absence of a diluting solvent, reaction kinetics can be significantly accelerated. Energy inputs such as microwave irradiation and mechanical force can further drive reactions to completion in minutes, rather than hours, making these techniques highly attractive for rapid library synthesis and process development in drug discovery.[6]

Methodology 1: Microwave-Assisted Solvent-Free Synthesis

Principle of Microwave-Assisted Synthesis (MWAS)

Microwave-assisted synthesis is an effective green chemistry technique that utilizes microwave energy to heat reactions.[7] Unlike conventional heating, which relies on slow and inefficient thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient internal heating.[7] This localized superheating dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by traditional methods.[6] For the synthesis of naphthyl benzoxazoles, the key reaction is the condensation and subsequent cyclization of an aminonaphthol with a carboxylic acid or aldehyde. Under solvent-free conditions, this process is exceptionally rapid and efficient.

Experimental Protocol: MWAS of 2-Phenyl-naphtho[2,1-d]oxazole

This protocol describes the reaction of 1-amino-2-naphthol with benzoic acid, promoted by Lawesson's reagent, under solvent-free microwave irradiation. Lawesson's reagent acts as a highly efficient promoter, likely by activating the carboxylic acid via a mixed anhydride intermediate, thus facilitating the condensation.[8]

Materials:

-

1-Amino-2-naphthol (1.0 mmol, 159.2 mg)

-

Benzoic Acid (1.0 mmol, 122.1 mg)

-

Lawesson's Reagent (0.35 mmol, 141.6 mg)

-

10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

-

Place 1-amino-2-naphthol, benzoic acid, and Lawesson's reagent into the microwave reaction vessel.

-

Thoroughly mix the solids using a spatula until a homogenous powder is obtained.

-

Seal the vessel and place it in the cavity of a scientific microwave reactor.

-

Irradiate the mixture at a constant power of 300W, maintaining a reaction temperature of 190°C for 4-8 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, allow the vessel to cool to room temperature.

-

Dissolve the resulting solid residue in ethyl acetate (15 mL).

-

Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenyl-naphtho[2,1-d]oxazole.

-

Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[9][10]

Expected Results & Advantages

This microwave-assisted method consistently produces high yields of the desired naphthyl benzoxazoles, often exceeding 80%, within minutes.[8] The key advantages are summarized below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MWAS) |

| Solvent | Required (e.g., Toluene, DMF) | Solvent-Free |

| Reaction Time | 8 - 24 hours | 4 - 10 minutes |

| Typical Yield | 60 - 75% | 80 - 95%[6][8] |

| Energy Input | Inefficient, slow heating | Efficient, rapid, direct heating |

| Workup | Solvent removal, extraction | Direct purification |

Methodology 2: Mechanochemical Synthesis (Grinding)

Principle of Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy—typically from grinding, milling, or shearing—to induce chemical reactions in the solid state.[11] This technique entirely obviates the need for solvents and is often performed at room temperature, making it one of the most sustainable synthetic methods. The energy input from grinding can lower activation barriers and increase the contact surface area between reactants, facilitating the reaction. In some cases, grinding reactants with a solid catalyst can lead to the formation of eutectic mixtures, creating a localized liquid phase that accelerates the reaction.[12]

Experimental Protocol: Grindstone Synthesis of 2-Aryl-naphtho[1,2-d]oxazoles

This protocol details the condensation of 2-amino-1-naphthol with an aromatic aldehyde using a mortar and pestle, a highly accessible and scalable method. Strontium carbonate (SrCO₃) has been reported as an effective and reusable catalyst for this type of transformation.[13]

Materials:

-

2-Amino-1-naphthol (1.0 mmol, 159.2 mg)

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg)

-

Strontium Carbonate (SrCO₃) catalyst (10 mol%, 14.8 mg)

-

Agate mortar and pestle

Procedure:

-

Add 2-amino-1-naphthol, the aromatic aldehyde, and the SrCO₃ catalyst to the mortar.

-

Grind the mixture vigorously with the pestle at room temperature for 15-20 minutes. The mixture may change color or consistency, indicating reaction progress.

-

Monitor the reaction by periodically taking a small sample and analyzing it by TLC (dissolved in a small amount of ethyl acetate).

-

Upon completion, add water (20 mL) to the mortar and triturate the solid product.

-

Filter the solid product using a Büchner funnel, washing with additional water (2 x 10 mL) to remove any water-soluble impurities.

-

The solid catalyst can often be recovered from the filtrate if desired.

-

Dry the crude product in a desiccator. If necessary, recrystallize from ethanol to obtain the pure 2-aryl-naphtho[1,2-d]oxazole.

-

Confirm the structure and purity of the final product via standard analytical techniques.

Expected Results & Causality

The mechanochemical approach is remarkable for its speed and simplicity, with reactions often reaching completion in under 30 minutes at room temperature.[13] Yields are typically high to excellent (85-96%). The success of this method relies on the intimate mixing and high pressure generated at the contact points between solid particles, which provides the activation energy for the initial condensation between the amino group of the naphthol and the aldehyde carbonyl to form a Schiff base intermediate. The solid catalyst facilitates both this step and the subsequent intramolecular cyclization and oxidative aromatization to yield the final stable naphthyl benzoxazole ring system.

Conclusion

The solvent-free microwave-assisted and mechanochemical grinding methods presented herein offer powerful, efficient, and environmentally responsible pathways for the synthesis of pharmacologically relevant naphthyl benzoxazoles. These protocols align with the core principles of green chemistry by eliminating hazardous solvents, reducing energy consumption, and minimizing waste generation. For researchers in drug discovery and development, these techniques provide a means to rapidly synthesize compound libraries for screening while adhering to modern standards of sustainability and laboratory safety. The operational simplicity and high efficiency of these methods make them highly valuable additions to the synthetic chemist's toolkit.

References

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher. Available at: [Link]

-

“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (2020). Jetir.Org. Available at: [Link]

-

Naphthoxazoles and heterobenzoxazoles: Cholinesterase inhibition and antioxidant activity. (2019). ResearchGate. Available at: [Link]

-

Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014). Arabian Journal of Chemistry. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

-

Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (2025). MDPI. Available at: [Link]

-

Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. (2007). Organic Chemistry Portal. Available at: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. Available at: [Link]

-

Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. (2017). Current Organic Chemistry. Available at: [Link]

-

Green synthesis of benzoxaozles. (n.d.). ResearchGate. Available at: [Link]

-

Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles. (2020). Chemical Papers. Available at: [Link]

-

Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022). MDPI. Available at: [Link]

-

Microwave-assisted solvent-free synthesis of benzazoles. (n.d.). ResearchGate. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

-

A green protocol for one-pot three-component synthesis of 1-(benzothiazolylamino) methyl-2-naphthol catalyzed by oxalic acid. (n.d.). Semantic Scholar. Available at: [Link]

-

Solid-phase synthesis of benzoxazoles. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Naphthylthiazoles: a class of broad-spectrum antifungals. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. Available at: [Link]

-

A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles. (n.d.). ResearchGate. Available at: [Link]

-

A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2021). Engineering and Technology For Sustainable Development. Available at: [Link]

-

ChemInform Abstract: New Synthesis of Naphtho- and Benzoxazoles: Decomposition of Naphtho- and Benzoxazinones with KOH. (2010). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions [organic-chemistry.org]

- 9. jetir.org [jetir.org]

- 10. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

Troubleshooting & Optimization

troubleshooting low yields in condensation of 1-naphthoic acid and diaminophenol

Technical Support Center: Optimizing Condensation of 1-Naphthoic Acid & Diaminophenol

Ticket ID: #NAP-DAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

You are encountering low yields in the condensation of 1-naphthoic acid and 2,4-diaminophenol (often supplied as Amidol or the dihydrochloride salt).[1]

This reaction is deceptive. It appears to be a standard amide coupling, but it is complicated by two antagonistic factors:[1][2]

-

Extreme Steric Hindrance: The reaction site on 1-naphthoic acid is shielded by the peri-hydrogen (H-8), making nucleophilic attack difficult.[1]

-

Extreme Oxidation Sensitivity: Diaminophenol is electron-rich and prone to rapid oxidation to quinone imines (black tar) before the coupling can occur.[1]

This guide provides a troubleshooting protocol to bypass the steric barrier while protecting the amine from oxidative degradation.

Part 1: Diagnostic & Reagent Integrity (The "Silent Killer")

Before altering reaction conditions, you must validate your starting materials.[1][2] 2,4-Diaminophenol is the most likely point of failure.[1]

Q: My diaminophenol is dark brown/black. Can I still use it? A: No. If the reagent is black, it has oxidized to a quinone imine or polymeric species. It will not couple, and it will act as a radical scavenger, inhibiting further reaction.[1][2]

-

Standard: The dihydrochloride salt should be white to light grey.[1]

-

Fix: If dark, you must recrystallize it from ethanol/HCl or purchase a fresh batch.[1][2] Store under Argon.[1]

Q: Should I use the free base or the HCl salt? A: Use the Dihydrochloride Salt. The free base of 2,4-diaminophenol is unstable in air. Use the salt and add a base (like tertiary amine) in situ or rely on the high-temperature acidic conditions (Method A) to drive the reaction.

Part 2: Reaction Protocols & Troubleshooting

We recommend two distinct pathways depending on your target product.

Method A: The "Benzoxazole" Route (Polyphosphoric Acid)

Target: 2-(1-Naphthyl)-5-aminobenzoxazole Best for: Overcoming steric hindrance via thermodynamics.[1]

If your goal is the cyclized benzoxazole, standard coupling agents (EDC/NHS) often fail because they cannot force the closure of the sterically hindered naphthyl group.

Protocol:

-

Mix: Combine 1-naphthoic acid (1.0 eq) and 2,4-diaminophenol dihydrochloride (1.0 eq) in Polyphosphoric Acid (PPA) . Use enough PPA to allow stirring (viscous).

-

De-gas: Purge the vessel with Argon for 15 mins. Critical step.

-

Heat: Heat to 140–160°C for 4–6 hours. The high heat is required to overcome the peri-hydrogen repulsion of the naphthoic acid.

-

Workup: Pour onto crushed ice. Neutralize carefully with Na₂CO₃ to pH 8.[1] Collect the precipitate.

Troubleshooting Table: PPA Method

| Symptom | Probable Cause | Corrective Action |

| Black Tar / No Solid | Oxidation of amine during heating.[1] | Strict Argon atmosphere is required.[1] Add 0.1 eq SnCl₂ as an antioxidant.[1] |

| Unreacted Acid | Steric hindrance of 1-naphthyl group.[1] | Increase Temp to 180°C or use Microwave irradiation (200W, 10 min). |

| Insoluble Mass | PPA is too viscous; poor mixing. | Use mechanical stirring (overhead stirrer), not magnetic.[1][2] |

Method B: The "Amide" Route (Acid Chloride)

Target: N-(3-amino-4-hydroxyphenyl)-1-naphthamide Best for: Stopping at the intermediate amide.[1]

If you strictly want the amide (and not the benzoxazole), you must avoid the high heat of PPA. However, 1-naphthoic acid is too hindered for HATU/EDC to work efficiently with a weak nucleophile like diaminophenol.[1]

Protocol:

-

Activation: Convert 1-naphthoic acid to 1-naphthoyl chloride using Thionyl Chloride (SOCl₂) and cat. DMF.[1][3] Reflux 2h, then evaporate SOCl₂ completely.

-

Coupling: Dissolve 2,4-diaminophenol·2HCl in dry THF or NMP. Add 4.0 eq of Diisopropylethylamine (DIPEA) to liberate the amine.

-

Addition: Add the acid chloride dropwise at 0°C under Argon.

-

Reaction: Allow to warm to RT.

Troubleshooting Table: Acid Chloride Method

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<20%) | O-acylation vs N-acylation. | The phenol -OH competes.[1] Ensure low temp (0°C) during addition to favor the amine. |

| Purple/Red Color | Oxidation of the free amine base. | The moment you add DIPEA, the amine is vulnerable. Work fast, in the dark, under Argon. |

| Starting Material Remains | HCl salt didn't dissolve. | Use NMP (N-Methyl-2-pyrrolidone) as solvent; it dissolves the salt better than THF.[1] |

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for troubleshooting this specific condensation.

Caption: Decision tree for optimizing naphthoic acid condensation. Note the divergence based on target product and the specific solutions for steric and oxidative failure modes.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does the reaction mixture turn purple/red immediately? A: This is characteristic of the oxidation of 2,4-diaminophenol. While alarming, it does not always mean total failure.[1][2] However, if it turns black/tarry , the amine has polymerized.[1][2] Ensure your solvent is degassed (bubbled with Argon for 20 mins) before adding the amine.

Q: Can I use EDC/HOBt or HATU? A: For 1-naphthoic acid , these are often insufficient.[1] The "peri" hydrogen (position 8) on the naphthalene ring sterically clashes with the incoming amine nucleophile. The active ester formed by HATU is bulky, and the amine is bulky. Two bulky groups struggle to meet.[1][3] The Acid Chloride (Method B) is smaller and more reactive, or PPA (Method A) uses thermal energy to force the bond.[2]

Q: How do I purify the product? A:

-

For Benzoxazoles: The product is often less polar than the starting material. Precipitate from water, then recrystallize from Ethanol/Water.[1][2]

-

For Amides: These are difficult to purify due to the free phenol/amine. Flash chromatography on silica often causes streaking.[1] We recommend Reverse Phase (C18) Prep-HPLC using Water/Acetonitrile with 0.1% Formic Acid to prevent oxidation on the column.[1]

References

-

So, Y.-H., & Heeschen, J. P. (1997).[1][2][4] Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561.[2] Link[1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Refer to chapters on Nucleophilic Acyl Substitution and Heterocycle Synthesis).

-

BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. Link[1][2]

-

Mayo, M. S., et al. (2014).[1][2][5] Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones.[1][5] The Journal of Organic Chemistry, 79(13), 6310–6314.[2] Link[1][2]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2,4-Diaminophenol dihydrochloride.[1][6][7] Link[1][2]

Sources

- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. 2,4-二氨基苯酚 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 2,4-Diaminophenol dihydrochloride, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Support Center: Minimizing Background Fluorescence with Benzoxazole Probes

Welcome to the technical support center for benzoxazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to minimizing background fluorescence in your experiments. High background can obscure your specific signal, leading to data misinterpretation and unreliable results.[1][2] By understanding the root causes and implementing the corrective measures outlined below, you can significantly enhance your signal-to-noise ratio and achieve publication-quality images.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you might encounter during your experiments, explaining the underlying scientific principles and providing actionable protocols.

Problem 1: High Background Fluorescence Across the Entire Image

This is one of the most common issues and can stem from several factors related to the probe itself or the experimental conditions.

Potential Cause A: Probe Concentration is Too High

-

Scientific Rationale: Excessive probe concentration can lead to non-specific binding to cellular components or the coverslip, creating a generalized high background.[3][4][5] Each probe has an optimal concentration range that provides bright specific staining with minimal background.

-

Troubleshooting Protocol:

-

Perform a Titration: Systematically test a range of probe concentrations (e.g., from 0.5 µM to 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[4][6]

-

Start Low: It is often better to start with a lower concentration and increase it if the specific signal is too weak, rather than starting high and trying to reduce the background.

-

Incubation Time: Concurrently, you can optimize the incubation time. Shorter incubation periods may be sufficient for higher concentrations, while lower concentrations might require longer incubation to achieve adequate staining.[3][6]

-

Potential Cause B: Inadequate Washing

-

Scientific Rationale: Insufficient washing after probe incubation will leave unbound probe molecules in the imaging medium, contributing significantly to background fluorescence.[3][4][6]

-

Troubleshooting Protocol:

-

Increase Wash Steps: Increase the number of wash steps (e.g., from 2-3 to 4-5) after removing the probe-containing medium.[4][6]

-

Increase Wash Duration: Extend the duration of each wash (e.g., from 2-3 minutes to 5-10 minutes) to allow for more complete diffusion of the unbound probe out of the sample.[7]

-

Use Appropriate Wash Buffer: Typically, a buffered saline solution like PBS is used. For some applications, adding a small amount of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer can help reduce non-specific binding.[7][8]

-

Potential Cause C: Probe Aggregation

-

Scientific Rationale: Benzoxazole probes, like many fluorescent dyes, can form aggregates in aqueous solutions, especially at high concentrations or if not properly dissolved. These aggregates can bind non-specifically to surfaces and appear as bright, punctate background or a general haze.

-

Troubleshooting Protocol:

-

Proper Stock Solution Preparation: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous working solution.

-

Vortexing and Sonication: Briefly vortex or sonicate the diluted probe solution before adding it to your sample to help break up any small aggregates.

-

Fresh Working Solutions: Always prepare fresh working solutions of the probe from your stock solution immediately before use.

-

Problem 2: High Background Signal Originating from the Cells or Tissue (Autofluorescence)